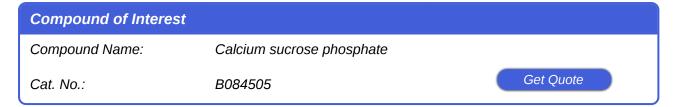


A Technical Guide to the Physicochemical Properties of Calcium Sucrose Phosphate (CaSP)

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Abstract: This document provides a comprehensive technical overview of **Calcium Sucrose Phosphate** (CaSP), a complex of calcium salts of sucrose phosphate and inorganic calcium phosphate. It is primarily recognized for its applications in oral healthcare, specifically in the non-invasive management of early dental caries. This guide details its core physicochemical properties, including its chemical identity, high aqueous solubility, and ion-releasing capabilities. Quantitative data are systematically presented in tabular format. Furthermore, this paper outlines the detailed experimental protocols used to characterize its efficacy, particularly in enamel remineralization. The mechanism of action, which is intrinsically linked to its physicochemical nature, is also elucidated and visualized. This whitepaper is intended for researchers, scientists, and professionals in the fields of materials science, dentistry, and pharmaceutical development.

Core Physicochemical Properties

Calcium Sucrose Phosphate (CaSP) is a fine, white, nonhygroscopic powder with a neutral taste.[1] It is structurally a complex mixture of calcium sucrose mono- and di-phosphate, disucrose monophosphate, and inorganic calcium orthophosphate.[1][2] Its unique structure underpins its functional efficacy, particularly its high solubility and ability to deliver a supersaturated solution of calcium and phosphate ions.

Solubility and Ion Release



A defining characteristic of CaSP is its high solubility in water.[3][4][5] Unlike many other calcium phosphate compounds, CaSP dissolves to generate an aqueous solution with substantial concentrations of calcium (10-12% by weight) and phosphate (8-10% by weight) ions without precipitating.[3][5] This property is critical for its primary application in dentistry, as it ensures that calcium and phosphate ions are readily bioavailable in the oral cavity at levels surpassing those typically found in saliva, creating an optimal environment for enamel remineralization.[3][4]

Composition

CaSP is a multi-component complex. It is specifically formulated to contain approximately 11.5% calcium.[1][6] The phosphate content is divided into organic and inorganic forms, with one source specifying 9.5% organic phosphate and 2.5% inorganic phosphate.[2] This composition is crucial for its function, providing a stable yet highly soluble source of the mineral ions essential for repairing demineralized tooth structure.

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of **Calcium Sucrose Phosphate** based on available literature.

Table 1: General Physicochemical Identifiers

Property	Value	Reference	
Chemical Name	Calcium Sucrose Phosphate	[2][7]	
CAS Number	12676-30-1	[2][7][8]	
Molecular Formula	C12H23CaO15P	[2][7][8]	
Molecular Weight	478.35 g/mol	[2][7][8]	

| Appearance | Fine, white, nonhygroscopic powder |[1] |

Table 2: Compositional Analysis



Component	Concentration (by weight)	Reference	
Calcium	10-12% (approx. 11.5%)	[1][3][5][6]	
Total Phosphate	8-10%	[3][5]	
Organic Phosphate	9.5%	[2]	

| Inorganic Phosphate | 2.5% |[2] |

Table 3: In Vitro Enamel Remineralization Performance

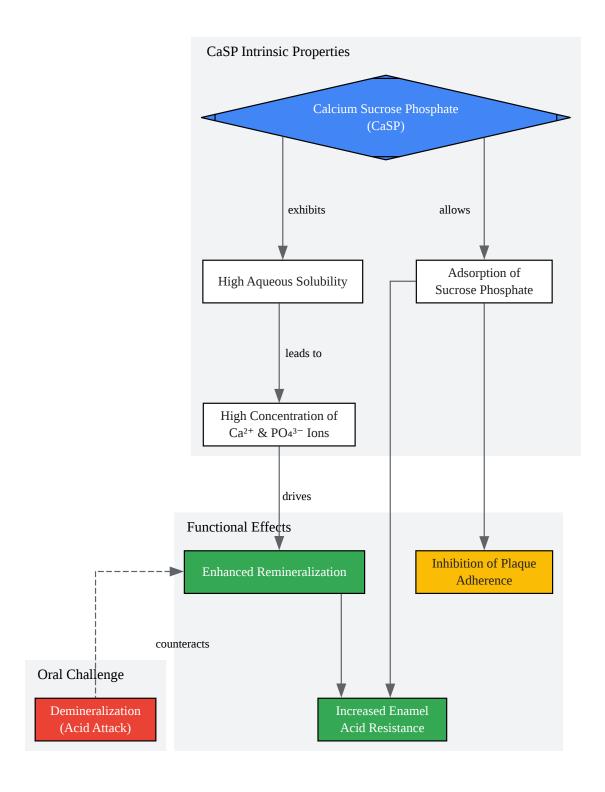
Parameter	Condition	Mean Value	Reference
Enamel Ca/P Ratio	Baseline	2.32 ± 0.09	[4]
	Post-treatment (7 days)	2.36 ± 0.09	[4]
	Post-treatment (21 days)	2.44 ± 0.20	[4]
Enamel Microhardness (VHN)	Baseline	357.9 ± 31.2	[4]

| | Post-demineralization | 130.5 \pm 60.4 |[4] |

Mechanism of Action in Dental Remineralization

The primary function of CaSP is to promote the remineralization of tooth enamel that has been demineralized by acid.[3][5][9] This process relies on a straightforward physicochemical mechanism rather than a complex biological signaling pathway. When enamel is exposed to acids from plaque bacteria, it loses calcium and phosphate ions. CaSP counteracts this by delivering a high concentration of these same ions to the tooth surface.[3][4][5] This shifts the thermodynamic equilibrium, favoring the redeposition of minerals back into the enamel lattice to form new, acid-resistant hydroxyapatite crystals.[3][5] Additionally, the sucrose phosphate component can absorb onto the enamel, further reducing acid solubility and inhibiting plaque adherence.[1][3]





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Caption: Logical flow from CaSP's properties to its functional effects.



Experimental Protocols

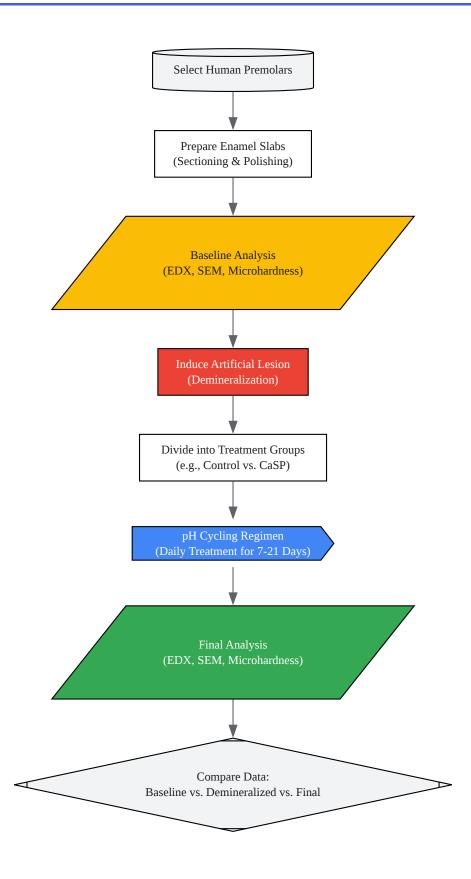
The characterization of CaSP and its functional properties involves several key experimental methodologies.

Protocol for In Vitro Enamel Remineralization Assessment

This protocol is designed to quantify the ability of CaSP to remineralize artificially created enamel lesions.

- Sample Preparation: Sound, non-carious human premolars are selected and sectioned to create enamel slabs (e.g., 3x3x1.5 mm).[6] The surfaces are polished to a mirror finish.
- Baseline Characterization: The pristine enamel slabs are analyzed to establish baseline values for:
 - Surface Microhardness: Measured using a Vickers microhardness tester (VHN).[4]
 - Elemental Composition: The Calcium-to-Phosphate (Ca/P) ratio is determined using Energy Dispersive X-ray Spectroscopy (EDX).[4][10]
 - Surface Morphology: Visualized using a Scanning Electron Microscope (SEM).[4][10]
- Artificial Demineralization: Enamel slabs are immersed in a demineralizing solution (e.g., a buffered acidic solution) for a defined period (e.g., 72-96 hours) to create artificial caries-like lesions.[6]
- Treatment Regimen (pH Cycling): The demineralized slabs are divided into groups (e.g., Control, CaSP toothpaste slurry). They undergo a daily pH cycling regimen for a period of 7 to 21 days, involving alternating immersion in the treatment slurry and artificial saliva to simulate oral conditions.[6]
- Final Analysis: After the treatment period, the slabs are re-analyzed using the same techniques as the baseline (VHN, EDX, SEM) to quantify the extent of remineralization by comparing the final values to both the baseline and demineralized states.[4][6][10]





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Caption: Experimental workflow for in vitro remineralization studies.



Protocol for Particle Size Distribution Analysis

While specific particle size data for CaSP is not readily available in the cited literature, a standard protocol for analyzing similar calcium phosphate powders would be as follows, based on common methodologies like laser diffraction.

- Instrumentation: A laser diffraction particle size analyzer is used.
- Sample Dispersion: A small amount of CaSP powder is dispersed in a suitable liquid medium (e.g., deionized water or isopropanol).[11][12]
- Stabilization: To prevent agglomeration and ensure an accurate reading of primary particles, a short duration of ultrasonication is applied.[11] A dispersing agent (e.g., sodium hexametaphosphate) may also be added to the medium to stabilize the suspension.[12]
- Measurement: The suspension is circulated through the measurement cell of the analyzer.
 The instrument measures the angular distribution of scattered laser light, which is then used to calculate the particle size distribution based on the Mie or Fraunhofer theory.
- Data Reporting: Results are reported as a volume-based distribution, typically providing values for d10, d50 (median diameter), and d90 percentiles, which indicate the particle size below which 10%, 50%, and 90% of the sample's volume exists, respectively.[13]

Protocol for Salivary Ion Concentration Analysis (Clinical)

This protocol evaluates the in vivo effect of a CaSP-containing product on the chemical composition of saliva.

- Participant Selection: A cohort of participants is selected and divided into a test group (using CaSP toothpaste) and a control group (using a standard toothpaste).
- Saliva Collection: Unstimulated saliva samples (e.g., 1 mL) are collected from each participant at several time points:
 - Baseline: Before brushing.



- Post-Brushing: At timed intervals, such as 30 minutes and 6 hours after brushing.
- Biochemical Analysis: The collected saliva samples are analyzed for the concentration of calcium and phosphate ions using established colorimetric or spectroscopic laboratory methods.[1]
- Statistical Analysis: Statistical tests (e.g., ANOVA, Student's t-test) are used to compare the ion concentrations between the test and control groups and across the different time points to determine if the CaSP product significantly increases salivary calcium and phosphate levels and for how long (substantivity).[1]

Conclusion

The physicochemical properties of **Calcium Sucrose Phosphate**—notably its high solubility and resultant capacity to deliver supersaturated levels of calcium and phosphate ions—are the cornerstones of its functionality. These characteristics enable its effective use as a remineralizing agent in oral care products. The experimental protocols detailed herein provide a robust framework for the continued evaluation and characterization of CaSP and similar biomaterials. For researchers and drug development professionals, an understanding of these fundamental properties and evaluation methods is essential for innovating new applications and optimizing existing formulations.

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- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of Calcium Sucrose Phosphate (CaSP)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084505#physicochemical-properties-of-calcium-sucrose-phosphate]

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